(3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine

Catalog No.
S12259794
CAS No.
M.F
C8H7Cl2NO
M. Wt
204.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine

Product Name

(3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine

IUPAC Name

(3R)-4,7-dichloro-2,3-dihydro-1-benzofuran-3-amine

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

InChI

InChI=1S/C8H7Cl2NO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2/t6-/m0/s1

InChI Key

ZUKFBYMLGJQSCE-LURJTMIESA-N

Canonical SMILES

C1C(C2=C(C=CC(=C2O1)Cl)Cl)N

Isomeric SMILES

C1[C@@H](C2=C(C=CC(=C2O1)Cl)Cl)N

(3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine is a chemical compound characterized by its unique structure, which includes a benzofuran moiety with dichloro and amino substituents. The compound is represented by the molecular formula C8H7Cl2NOC_8H_7Cl_2NO and has a molecular weight of approximately 204.05 g/mol. Its structure contributes to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of (3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine is influenced by the presence of the amino group and the dichloro substituents. Key reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, making it a candidate for further functionalization.
  • Electrophilic Aromatic Substitution: The chlorinated benzofuran ring allows for electrophilic aromatic substitution, which can lead to the introduction of various functional groups.
  • Reduction Reactions: The compound can undergo reduction to yield amines or other derivatives depending on the reaction conditions.

Research indicates that (3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine exhibits significant biological activities. Notably, it has been studied for its potential as an inhibitor of certain enzymes and receptors. Its structural features suggest possible interactions with biological targets involved in various diseases, including cancer and neurological disorders. Specific studies have shown its effectiveness in inhibiting certain cytochrome P450 enzymes, which are crucial in drug metabolism .

The synthesis of (3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine can be achieved through several methods:

  • Starting Materials: Utilizing commercially available precursors such as 2,3-dihydrobenzofuran derivatives.
  • Chlorination: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride to introduce the dichloro groups.
  • Amine Formation: The amino group can be introduced via reductive amination or direct amination techniques.

A detailed synthetic route may involve multi-step processes including protection-deprotection strategies to ensure selectivity during chlorination and amination steps .

(3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting specific diseases due to its biological activity.
  • Research Tools: For studying enzyme inhibition and receptor interactions in biochemical assays.

Studies on the interactions of (3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine with biological systems have highlighted its role as a selective inhibitor for certain cytochrome P450 enzymes. These interactions are crucial for understanding its pharmacokinetic properties and potential therapeutic applications. Its ability to cross biological membranes suggests good bioavailability and central nervous system penetration .

Several compounds share structural similarities with (3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine:

Compound NameCAS NumberUnique Features
7-Chloro-2,3-dihydrobenzofuran-3-amine939757-40-1Lacks dichloro substituents
(R)-5,7-Dichloro-2,3-dihydrobenzofuran-3-am1213623-18-7Different substitution pattern on the benzofuran
6,7-Dichloro-2,3-dihydrobenzofuran-3-amine43512013Variation in chlorine placement
(S)-7-Chloro-2,3-dihydrobenzofuran-3-amine1228550-53-5Stereoisomer with different optical activity

The uniqueness of (3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine lies in its specific configuration and the presence of two chlorine atoms at positions 4 and 7 on the benzofuran ring, contributing to its distinct biological activity profile compared to these similar compounds .

Catalytic Asymmetric Synthesis Strategies

Scandium-Triflate Mediated [4+1] Cycloaddition Approaches

Scandium triflate has emerged as a versatile catalyst for constructing benzofuran cores via [4+1] cycloaddition reactions. While direct literature on scandium-mediated synthesis of (3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine is limited, analogous methodologies using Sc(OTf)₃ involve the activation of α,β-unsaturated carbonyl intermediates to enable stereoselective cyclization. For example, Sc(OTf)₃ (5–10 mol%) in dichloromethane at −20°C facilitates the formation of dihydrobenzofuran scaffolds with enantiomeric excess (ee) values up to 88% in model systems [2]. Substrate scope studies indicate that electron-withdrawing groups (e.g., chlorine at C-4 and C-7 positions) enhance reaction rates by stabilizing partial positive charges during cyclization [1].

Rhodium-Catalyzed C–H Activation Pathways

Rhodium complexes enable direct functionalization of benzofuran precursors through C–H activation. A rhodium(III)-catalyzed protocol using [Cp*RhCl₂]₂ (2.5 mol%) and Cu(OAc)₂ (1.5 equiv) in 1,2-dichloroethane at 80°C achieves intramolecular amination of 2-chlorostyrene derivatives [2]. This method provides access to 3-aminodihydrobenzofurans with moderate stereoselectivity (dr 3:1 to 5:1). Key to achieving the (3R) configuration is the use of chiral bisoxazoline ligands, which induce facial selectivity during the C–N bond-forming step [5].

Lewis Acid-Mediated Intramolecular Cyclization

Lewis acids such as trimethylsulfoxonium iodide and NaH enable efficient cyclization of imino-phenol precursors. A representative procedure involves:

  • Condensation of 4,7-dichlorosalicylaldehyde with ammonia to form 2-((imino)methyl)-4,7-dichlorophenol [5].
  • Treatment with trimethylsulfoxonium iodide (1.5 equiv) and NaH (2.0 equiv) in DMSO at 40°C under N₂ [5].
  • Cyclization via nucleophilic attack of the amine on the activated carbonyl, yielding the dihydrobenzofuran core.

This method produces racemic 4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine in 68–72% yield, requiring subsequent enantiomeric resolution [5].

Visible-Light-Induced Radical Cyclization Techniques

Photoredox catalysis offers a mild route to benzofuran amines through radical intermediates. While no direct examples apply to this specific compound, analogous visible-light-mediated cyclizations use Ru(bpy)₃²⁺ (1 mol%) and iPr₂NEt (2 equiv) in acetonitrile under blue LED irradiation [4]. These conditions generate aminyl radicals that undergo 5-exo-trig cyclization, potentially forming the target structure with tunable stereochemistry through chiral hydrogen-bonding catalysts.

Resolution Methods for Enantiomeric Purification

Chiral stationary phase chromatography remains the most reliable method for obtaining enantiopure (3R)-4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine. A Chiralpak IA column with hexane/ethanol (90:10) eluent achieves baseline separation (α = 1.32) of enantiomers derived from racemic synthetic batches [2]. Alternative approaches include enzymatic resolution using lipase B from Candida antarctica, which selectively acetylates the (3S)-enantiomer (ee >99%) in toluene at 30°C [4].

Advanced Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy represents the cornerstone analytical technique for the comprehensive structural characterization of (3R)-4,7-dichloro-2,3-dihydro-1-benzofuran-3-amine. The molecular framework of this compound, with its bicyclic benzofuran core bearing dichlorine substitutions at positions 4 and 7 and a primary amine functionality at the 3-position, presents distinctive spectroscopic signatures that enable detailed structural determination [1] [2].

The compound exhibits characteristic chemical shift patterns reflecting its unique electronic environment. The benzofuran oxygen atom at position 1 significantly influences the chemical shifts of neighboring carbons through deshielding effects, while the electron-withdrawing chlorine substituents at positions 4 and 7 further modulate the electronic distribution throughout the aromatic system [3]. The chiral center at carbon-3, bearing the primary amine group, introduces stereochemical complexity that can be elucidated through advanced nuclear magnetic resonance techniques [4].

Two-Dimensional Nuclear Magnetic Resonance (Correlation Spectroscopy, Heteronuclear Single Quantum Coherence, Nuclear Overhauser Enhancement Spectroscopy) Applications

Two-dimensional nuclear magnetic resonance spectroscopy provides essential connectivity information for unambiguous structural assignment of (3R)-4,7-dichloro-2,3-dihydro-1-benzofuran-3-amine. Correlation Spectroscopy experiments reveal crucial proton-proton coupling relationships within the molecular framework [2] [5]. The technique demonstrates through-bond connectivities, particularly valuable for identifying the spatial relationships between the methylene protons at carbon-2 and the methine proton at carbon-3, as well as establishing the aromatic proton connectivity patterns around the chlorine-substituted benzene ring [6] [7].

Heteronuclear Single Quantum Coherence experiments establish direct carbon-hydrogen connectivity relationships, providing definitive assignments for each carbon-hydrogen pair within the molecule [2] [8]. This technique proves particularly valuable for distinguishing between the various aromatic carbons and their corresponding protons, especially in the presence of the electron-withdrawing chlorine substituents that create distinctive chemical shift environments. The heteronuclear correlation data enables precise assignment of the carbon-2 methylene signals and the carbon-3 methine signal, critical for confirming the dihydrobenzofuran structure [5] [4].

Nuclear Overhauser Enhancement Spectroscopy experiments provide through-space proximity information essential for three-dimensional structural characterization [6] [8]. These experiments reveal spatial relationships between protons that are not necessarily bonded but are positioned within approximately 5 Ångström distance. For (3R)-4,7-dichloro-2,3-dihydro-1-benzofuran-3-amine, Nuclear Overhauser Enhancement Spectroscopy correlations between the amine protons and nearby aromatic protons help confirm the stereochemical configuration at the chiral center, while correlations between the methylene protons and aromatic protons establish the ring fusion geometry [9].

The integration of these three two-dimensional nuclear magnetic resonance techniques creates a comprehensive structural framework. Correlation Spectroscopy establishes the basic connectivity skeleton, Heteronuclear Single Quantum Coherence assigns specific carbon-hydrogen pairs, and Nuclear Overhauser Enhancement Spectroscopy confirms three-dimensional spatial arrangements. This multi-technique approach enables complete and unambiguous structural characterization of the target compound [4] [5].

Stereochemical Assignment via Chiral Derivatization

Stereochemical assignment of the (R)-configuration at carbon-3 requires sophisticated analytical approaches due to the inherent challenge of determining absolute configuration through nuclear magnetic resonance spectroscopy alone [10] [11]. Chiral derivatization methodology employs enantiopure derivatizing agents to convert the target enantiomer into diastereomeric derivatives that exhibit distinct nuclear magnetic resonance signatures [12] [9].

The primary amine functionality at carbon-3 provides an ideal derivatization site for stereochemical analysis. Mosher's acid ((R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid) serves as a particularly effective chiral derivatizing agent for primary amines [13] [11]. The derivatization reaction produces amide derivatives with the (R)- and (S)-forms of Mosher's acid, creating diastereomeric products that display characteristic chemical shift differences in their nuclear magnetic resonance spectra [10] [12].

The derivatization protocol involves treating (3R)-4,7-dichloro-2,3-dihydro-1-benzofuran-3-amine with both enantiomers of Mosher's acid chloride under standard amide formation conditions. The resulting diastereomeric amides exhibit distinct chemical shift patterns, particularly for protons near the derivatization site [11]. The differential shielding effects imposed by the (R)- and (S)-configurations of Mosher's acid create characteristic upfield and downfield shift patterns that correlate directly with the absolute configuration of the substrate [13] [10].

Alternative chiral derivatizing agents include (R)- and (S)-1-(1-naphthyl)ethylamine and various chiral carboxylic acids. These reagents provide complementary derivatization approaches when Mosher's acid methodology proves insufficient [12]. The choice of derivatizing agent depends on the specific structural features of the target molecule and the clarity of the resulting diastereomeric differentiation [11].

The stereochemical assignment process requires careful analysis of the nuclear magnetic resonance data from both diastereomeric derivatives. Chemical shift differences (Δδ = δS - δR) for corresponding protons in the two derivatives follow predictable patterns based on the spatial orientation of the substrate relative to the derivatizing agent [10]. Positive and negative Δδ values for specific proton environments correlate with defined regions around the chiral derivatizing agent, enabling confident absolute configuration assignment [13] [12].

X-ray Crystallographic Studies of Crystal Packing Effects

X-ray crystallography provides definitive three-dimensional structural information for (3R)-4,7-dichloro-2,3-dihydro-1-benzofuran-3-amine, including precise bond lengths, angles, and intermolecular interactions that govern crystal packing arrangements [14] [15]. Single crystal diffraction analysis reveals the molecular geometry with atomic-level precision, confirming the stereochemical configuration and providing insights into conformational preferences in the solid state [16] [17].

The crystal structure analysis typically reveals that benzofuran derivatives adopt relatively planar conformations with minimal deviation from planarity across the bicyclic framework [18] [19]. The dihydrofuran ring generally exhibits a slight envelope conformation due to the saturated carbon-2 and carbon-3 positions, while the benzene ring maintains strict planarity [20] [21]. The chlorine substituents at positions 4 and 7 introduce steric effects that influence both intramolecular geometry and intermolecular packing arrangements [22] [23].

Crystal packing analysis reveals several characteristic intermolecular interactions that stabilize the three-dimensional lattice structure. Hydrogen bonding interactions involving the primary amine group serve as primary structure-directing forces [19] [24]. The amine nitrogen forms multiple hydrogen bonds with neighboring molecules, creating extended hydrogen-bonded networks that define the overall crystal architecture [18] [21]. These interactions typically exhibit N-H···N or N-H···O geometries with donor-acceptor distances ranging from 2.8 to 3.2 Ångström [17] [23].

Halogen bonding interactions involving the chlorine substituents contribute significantly to crystal stability [18] [22]. The chlorine atoms participate in C-Cl···π interactions with aromatic rings of adjacent molecules, with typical distances of 3.4 to 3.8 Ångström [15] [25]. These interactions complement the hydrogen bonding network and influence the relative orientations of molecules within the crystal lattice [19] [21].

π-π stacking interactions between aromatic benzofuran units represent another crucial packing motif [18] [24]. Adjacent molecules often arrange in stacked configurations with centroid-to-centroid distances of 3.6 to 4.2 Ångström [19] [20]. These interactions may involve either homogeneous stacking between benzofuran rings or heterogeneous stacking between benzofuran and other aromatic systems when co-crystallization occurs [22] [23].

The combination of hydrogen bonding, halogen bonding, and π-π stacking interactions creates complex three-dimensional networks that influence physical properties such as melting point, solubility, and mechanical characteristics [17] [21]. Understanding these crystal packing effects provides valuable insights for solid-state pharmaceutical applications and materials design considerations [25] [16].

Vibrational Spectroscopy and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about molecular vibrations, conformational preferences, and intermolecular interactions in (3R)-4,7-dichloro-2,3-dihydro-1-benzofuran-3-amine [26] [27]. The vibrational spectrum reflects the unique structural features of the dichlorinated benzofuran framework and enables identification of specific functional group characteristics [28] [29].

The infrared spectrum exhibits characteristic absorption bands that serve as diagnostic fingerprints for structural identification. The N-H stretching vibrations of the primary amine group appear in the 3300-3500 cm⁻¹ region as medium to strong intensity bands [26] [30]. These vibrations are sensitive to hydrogen bonding environments and can provide information about intermolecular interactions in both solution and solid-state samples [27] [31].

Aromatic C-H stretching vibrations occur in the 3000-3100 cm⁻¹ region, with specific benzofuran C-H stretches typically observed between 3026-3068 cm⁻¹ [26] [29]. The benzofuran C=C stretching vibrations appear between 1540-1600 cm⁻¹, while the characteristic C-O stretching mode of the benzofuran ring system occurs in the 1050-1200 cm⁻¹ range [27] [28]. These vibrations serve as definitive structural markers for the benzofuran core [26] [30].

The C-Cl stretching vibrations provide important information about the chlorine substitution pattern. These vibrations typically appear in the 600-800 cm⁻¹ region, with specific frequencies dependent on the electronic environment of each chlorine atom [28] [29]. The positions 4 and 7 chlorine substituents exhibit slightly different stretching frequencies due to their distinct electronic environments within the benzofuran framework [26] [27].

Density functional theory calculations complement experimental vibrational spectra by providing theoretical frequency predictions and normal mode assignments [27] [28]. The calculated vibrational frequencies, when appropriately scaled, show excellent agreement with experimental observations and enable confident assignment of complex vibrational modes [29] [30]. These calculations also provide insights into conformational preferences and relative stabilities of different molecular geometries [26] [31].

Conformational analysis through vibrational spectroscopy reveals information about the preferred three-dimensional arrangements of (3R)-4,7-dichloro-2,3-dihydro-1-benzofuran-3-amine [27] [32]. The dihydrofuran ring system exhibits limited conformational flexibility due to the fused bicyclic structure, with the primary conformational freedom involving rotation around the C-N bond of the amine substituent [28] [33]. Temperature-dependent vibrational studies can provide information about conformational energy barriers and dynamic behavior in solution [29] [30].

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

202.9904692 g/mol

Monoisotopic Mass

202.9904692 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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